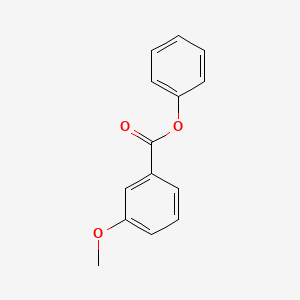

Phenyl 3-methoxybenzoate

説明

Phenyl 3-methoxybenzoate (PMB) is an aromatic ester. It has a molecular formula of C14H12O3 and an average mass of 228.243 Da . This compound has gained significant interest in various scientific disciplines due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of Phenyl 3-methoxybenzoate consists of a phenyl group attached to a 3-methoxybenzoate group . The exact details of the molecular structure, including bond distances and angles, would require more specific studies or computational modeling for accurate determination.Physical And Chemical Properties Analysis

Phenyl 3-methoxybenzoate has a molecular weight of 228.24 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require experimental determination or access to detailed chemical databases.科学的研究の応用

Use in Chemical Synthesis

Phenyl 3-methoxybenzoate is a chemical compound that can be used as a building block in chemical synthesis . It’s often used in the production of other complex chemical compounds .

Liquid Crystalline Properties

Phenyl benzoate derivatives, including Phenyl 3-methoxybenzoate, have been studied for their liquid crystalline properties . These properties make them useful in various applications, including information display systems, thermography, holography, and gas-liquid chromatography or spectroscopy .

Use in Medicine

Some phenyl benzoate derivatives have potential applications in medicine . While specific applications for Phenyl 3-methoxybenzoate are not mentioned, it’s possible that it could have similar uses.

Use in Polymer Chemistry

Phenyl benzoate derivatives are also used in polymer chemistry . They can be used as stabilizers and in the creation of polymeric composites .

5. Use in Laser Technology and Microelectronics Compounds exhibiting mesomorphic properties, such as Phenyl 3-methoxybenzoate, are used in laser technology and microelectronics . They are of interest due to their low phase transition temperatures, tunability of dielectric and electrooptical properties, and relatively low viscosity .

Safety and Hazards

The safety data sheet for a related compound, Phenyl benzoate, indicates that it is harmful if swallowed and causes skin and eye irritation . It’s important to handle Phenyl 3-methoxybenzoate with appropriate safety precautions, including wearing protective gloves and eye protection, and avoiding ingestion and inhalation .

作用機序

Target of Action

Phenyl 3-methoxybenzoate, like other benzoate derivatives, is believed to interact with various cellular targets. Some related compounds have been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

It’s hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Phenyl 3-methoxybenzoate, as a phenolic compound, is likely synthesized via the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of a wide range of phenolic compounds, including hydroxybenzoic acids, flavonoids, and anthocyanins . The downstream effects of these pathways include the production of secondary metabolites that play roles in plant defense, pigmentation, and growth .

Result of Action

Phenyl 3-methoxybenzoate and related compounds have been found to exhibit various biological activities. For instance, some compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest potential roles in regulating glucose metabolism and could have implications for conditions like diabetes .

Action Environment

The action, efficacy, and stability of Phenyl 3-methoxybenzoate can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by exposure to light, heat, or oxygen. The efficacy of the compound could also be influenced by the presence of other molecules that compete for the same targets .

特性

IUPAC Name |

phenyl 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUTUSIGKHWTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334877 | |

| Record name | Phenyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 3-methoxybenzoate | |

CAS RN |

65853-67-0 | |

| Record name | Phenyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)